Cas no 50868-70-7 ((2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid)

(2E)-3-(5-ニトロチオフェン-2-イル)プロプ-2-エン酸は、チオフェン環にニトロ基とα,β-不飽和カルボン酸を有する有機化合物です。この化合物の特徴的な構造は、電子求引性のニトロ基と共役系を形成する二重結合により、優れた電子特性と反応性を示します。有機合成中間体として有用で、特にヘテロ環化合物や機能性材料の合成において重要な役割を果たします。また、分子内の官能基がさらなる誘導体化や架橋反応に適しており、医薬品や有機電子材料の開発における中間体としての潜在的な応用が期待されます。

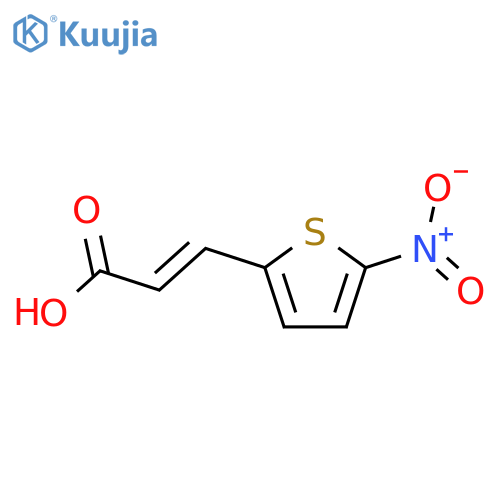

50868-70-7 structure

商品名:(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid

(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid 化学的及び物理的性質

名前と識別子

-

- (Z)-3-(5-nitro-2-thienyl)prop-2-enoic acid

- LogP

- (E)-3-(2-nitrothiophen-5-yl)propenoic acid

- (E)-3-(5-NITROTHIEN-2-YL)ACRYLIC ACID

- (E)-3-(5-Nitrothiophen-2-yl)acrylic acid

- 3-(5-nitro-2-thienyl)acrylic acid

- (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid

-

- MDL: MFCD00116170

- インチ: InChI=1S/C7H5NO4S/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10)/b4-2+

- InChIKey: IIJCRPJUZLOCIE-DUXPYHPUSA-N

- ほほえんだ: C1=C(/C=C/C(=O)O)SC(=C1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 198.99395

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

じっけんとくせい

- PSA: 80.44

(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1718355-0.5g |

(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid |

50868-70-7 | 95.0% | 0.5g |

$52.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WV345-1g |

(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid |

50868-70-7 | 97% | 1g |

883.0CNY | 2021-07-14 | |

| TRC | E558675-10mg |

(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid |

50868-70-7 | 10mg |

$ 50.00 | 2022-06-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38485-5g |

(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid |

50868-70-7 | 97% | 5g |

¥2365.0 | 2024-07-16 | |

| eNovation Chemicals LLC | Y1227542-25g |

(E)-3-(5-Nitrothiophen-2-yl)acrylic acid |

50868-70-7 | 95% | 25g |

$1200 | 2024-06-03 | |

| Enamine | EN300-1718355-1.0g |

(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid |

50868-70-7 | 95.0% | 1.0g |

$67.0 | 2025-03-21 | |

| Chemenu | CM414555-1g |

3-(5-NITRO-2-THIENYL)ACRYLIC ACID |

50868-70-7 | 95%+ | 1g |

$108 | 2024-07-16 | |

| Enamine | EN300-1718355-2.5g |

(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid |

50868-70-7 | 95.0% | 2.5g |

$148.0 | 2025-03-21 | |

| Enamine | EN300-1718355-10.0g |

(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid |

50868-70-7 | 95.0% | 10.0g |

$506.0 | 2025-03-21 | |

| Enamine | EN300-1718355-10g |

(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid |

50868-70-7 | 95% | 10g |

$1845.0 | 2023-09-20 |

(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Ping Tong Food Funct., 2020,11, 628-639

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

50868-70-7 ((2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid) 関連製品

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:50868-70-7)(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic Acid

清らかである:99%/99%

はかる:5g/25g

価格 ($):306.0/1067.0